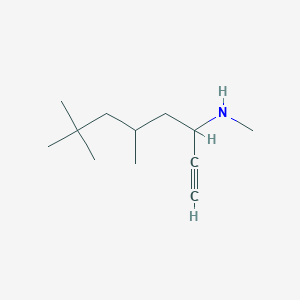
Erbium;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium and rhodium are two distinct elements that can form a compound with unique properties. Erbium is a rare earth element with the symbol Er and atomic number 68. It is part of the lanthanide series and is known for its silvery-white appearance and paramagnetic properties . Rhodium, on the other hand, is a transition metal with the symbol Rh and atomic number 45. It is known for its high reflectivity, corrosion resistance, and catalytic properties . The combination of erbium and rhodium can result in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of erbium-rhodium compounds can be achieved through several methods. One common approach is the hydrothermal method, which involves using a solvent in a high-pressure reactor to create a high-temperature and high-pressure environment . This method is effective for producing inorganic compounds and materials. Another method is chemical vapor condensation, where the elements are vaporized and then condensed to form the desired compound . Solid-state reactions, where the elements are mixed and heated to high temperatures, can also be used to synthesize erbium-rhodium compounds .
Analyse Des Réactions Chimiques
Erbium-rhodium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, erbium can react with oxygen to form erbium oxide, a compound with a cubic structure . Rhodium can act as a catalyst in hydroformylation reactions, converting alkenes to aldehydes . The combination of erbium and rhodium can result in compounds that exhibit unique reactivity, depending on the specific conditions and reagents used. Common reagents for these reactions include oxygen, hydrogen, and various organic ligands .
Applications De Recherche Scientifique
Erbium-rhodium compounds have a wide range of scientific research applications. In chemistry, they can be used as catalysts for various reactions, including hydrogenation and hydroformylation . In biology and medicine, erbium-doped materials are used in optical fiber amplifiers for telecommunications and in medical lasers for skin resurfacing and other procedures . Rhodium complexes have shown potential as therapeutic agents with anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties
Mécanisme D'action
The mechanism of action of erbium-rhodium compounds depends on their specific application. In optical applications, erbium ions can serve as spin-photon interfaces with optical transitions in the telecom C-band, making them valuable for long-distance quantum communication . Rhodium complexes can interact with DNA, RNA, and proteins, inhibiting their function and leading to therapeutic effects . The combination of erbium and rhodium can result in compounds that leverage the unique properties of both elements, enhancing their effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Erbium-rhodium compounds can be compared with other similar compounds, such as erbium oxide, rhodium chloride, and other lanthanide-transition metal compounds. Erbium oxide is known for its pink color and is used in glass coloring and ceramic glazes . Rhodium chloride is used in water treatment and chemical analysis . The combination of erbium and rhodium can provide unique optical and catalytic properties that are not present in the individual compounds. Other similar compounds include lanthanum hexaboride, samarium hexaboride, and cerium hexaboride, which are used in semiconductors and other high-temperature applications .
Propriétés
Numéro CAS |
12159-61-4 |
|---|---|
Formule moléculaire |
ErRh |
Poids moléculaire |
270.16 g/mol |
Nom IUPAC |
erbium;rhodium |
InChI |
InChI=1S/Er.Rh |
Clé InChI |
KQVBYDBIZXKVRK-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


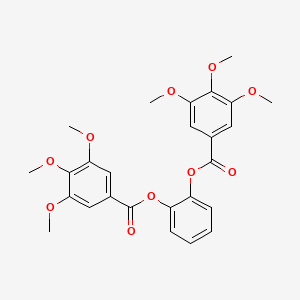
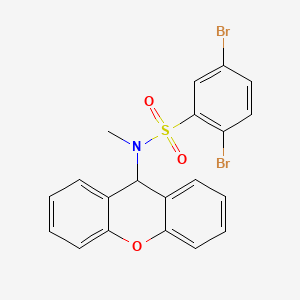
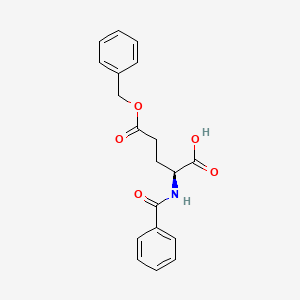
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
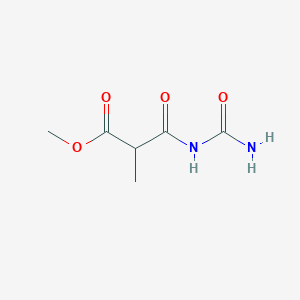
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)


